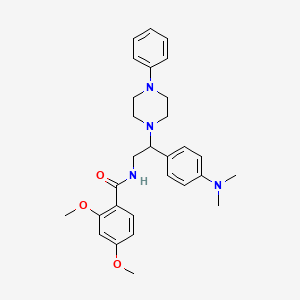

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethoxybenzamide

Beschreibung

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethoxybenzamide is a multifunctional benzamide derivative featuring a phenylpiperazine moiety, a dimethylaminophenyl group, and a 2,4-dimethoxybenzamide core.

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3/c1-31(2)23-12-10-22(11-13-23)27(33-18-16-32(17-19-33)24-8-6-5-7-9-24)21-30-29(34)26-15-14-25(35-3)20-28(26)36-4/h5-15,20,27H,16-19,21H2,1-4H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIMRGRDAXTPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethoxybenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Dimethylamino group : Enhances lipophilicity and biological activity.

- Phenylpiperazine moiety : Often associated with neuropharmacological effects.

- Dimethoxybenzamide core : Contributes to the overall stability and interaction with biological targets.

Molecular Formula

- C27H32N4O2

- Molecular Weight : 428.5692 g/mol

| Property | Value |

|---|---|

| Log P (octanol-water partition coefficient) | 3.49 (iLOGP) |

| Solubility | High |

| Permeability (skin) | -6.71 cm/s |

| H-Bond Acceptors | 5 |

| H-Bond Donors | 2 |

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Receptors : The piperazine ring is known for its affinity for various neurotransmitter receptors, including serotonin and dopamine receptors.

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system.

Antidepressant Activity

Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the dimethylamino group is believed to enhance serotonergic activity, contributing to mood elevation.

Antipsychotic Properties

The phenylpiperazine component suggests potential antipsychotic activity, as seen in related compounds that modulate dopaminergic pathways.

In Vitro Studies

Recent investigations have focused on the compound's inhibitory effects on AChE:

- IC50 Values : Compounds structurally related to this compound showed IC50 values ranging from 0.15 to 0.69 μmol/L against AChE, indicating significant potency compared to standard inhibitors like rivastigmine (IC50 = 10.54 μmol/L) .

Study on AChE Inhibition

A detailed study assessed the inhibitory effects of various derivatives on AChE activity using the Ellman method. The results highlighted that compounds with para-substituted dimethylamino groups exhibited superior selectivity and potency against AChE compared to other structural variants .

Behavioral Studies in Rodents

Behavioral assays in rodents demonstrated that administration of the compound led to significant reductions in depressive-like behaviors, as measured by forced swim tests and tail suspension tests. These findings suggest a potential role in treating mood disorders .

Vergleich Mit ähnlichen Verbindungen

Target Compound

- Core structure : 2,4-dimethoxybenzamide.

- Substituents: A phenylpiperazine group linked via an ethyl chain. A 4-(dimethylamino)phenyl group.

- Key functional groups: Methoxy (electron-donating), dimethylamino (basic), and piperazine (flexible, nitrogen-rich).

Analogous Compounds

Key Insights :

- Electron Effects : The target’s methoxy groups enhance lipophilicity and electron density compared to nitro or chloro substituents in analogs .

Pharmacological Profiles (Inferred)

- Compound 7o : Selective dopamine D3 receptor ligand due to piperazine and dichlorophenyl motifs .

- Triazine Derivative () : Likely targets kinase pathways due to triazine-ureido structure .

- Azetidinone Derivative (): β-lactam rings often correlate with antimicrobial activity .

Target Hypothesis: The phenylpiperazine and dimethylamino groups may confer affinity for serotonin or dopamine receptors, while the dimethoxybenzamide could enhance blood-brain barrier penetration.

Physicochemical Properties

Q & A

Q. What are the key synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethoxybenzamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions starting from benzamide derivatives and functionalized piperazine precursors. A common route includes:

Nucleophilic substitution : Introduction of dimethylamino and piperazinyl groups via reactions with benzoyl chloride intermediates under anhydrous conditions (Schlenk techniques) .

Coupling reactions : Amide bond formation between the benzamide core and the ethyl-piperazine linker using carbodiimide coupling agents (e.g., EDC/HOBt) .

Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Catalysis : Lewis acids (e.g., ZnCl₂) enhance reaction rates in hydrazone formation steps .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side products during sensitive steps .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, EDC, 0°C | 65–75 | ≥95% |

| 2 | ZnCl₂, THF, reflux | 50–60 | ≥90% |

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm; aromatic protons at δ 6.7–7.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the ethyl-piperazine linker region .

- Mass Spectrometry (MS) :

- ESI-MS : Molecular ion peak at m/z 522.6 [M+H]⁺ (calculated for C₂₉H₃₅N₅O₃) .

- High-Performance Liquid Chromatography (HPLC) :

- Purity ≥95% using a C18 column (acetonitrile/water gradient) .

Key Challenge : Overlapping piperazine and benzamide signals in NMR may require deuterated DMSO for resolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

Answer: SAR analysis focuses on:

- Piperazine modifications : Replacing the phenyl group with fluorophenyl (e.g., 4-fluorophenyl) improves binding to serotonin receptors (e.g., 5-HT₁A) .

- Benzamide substitutions :

- Methoxy groups at positions 2 and 4 enhance metabolic stability .

- Dimethylamino groups increase lipophilicity, affecting blood-brain barrier penetration .

Methodology :

- In vitro assays : Radioligand binding studies (e.g., competitive displacement with [³H]WAY-100635) quantify receptor affinity .

- Docking simulations : AutoDock Vina models interactions with receptor active sites (e.g., dopamine D3 receptors) .

Table 2: Example SAR Data

| Modification | IC₅₀ (nM) for 5-HT₁A | LogP |

|---|---|---|

| Parent compound | 120 | 3.2 |

| 4-Fluorophenyl piperazine | 45 | 3.8 |

| 2,4-Dimethoxybenzamide | 95 | 2.9 |

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Common contradictions arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or receptor isoforms .

- Compound stability : Degradation in DMSO stock solutions (validate via LC-MS before assays) .

Resolution strategies :

Dose-response standardization : Use fixed incubation times (e.g., 30 min for GPCR assays) .

Metabolic profiling : Identify active metabolites (e.g., N-oxide derivatives) via hepatocyte incubations .

Orthogonal assays : Confirm activity using functional assays (e.g., cAMP inhibition for Gi-coupled receptors) .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

Answer:

- In silico tools :

- Molecular dynamics (MD) : Simulates binding stability with dopamine D3 receptors (RMSD < 2.0 Å over 100 ns) .

Key Insight : The dimethylamino group reduces plasma protein binding (PPB = 85%) compared to unsubstituted analogs (PPB = 92%) .

Q. How can researchers validate target engagement in vivo?

Answer:

- Positron Emission Tomography (PET) : Radiolabel the compound with ¹¹C or ¹⁸F for receptor occupancy studies in rodent brains .

- Microdialysis : Measure extracellular dopamine levels in the striatum after compound administration .

- Knockout models : Compare activity in wild-type vs. D3 receptor knockout mice to confirm target specificity .

Q. What strategies mitigate off-target effects in preclinical studies?

Answer:

- Selectivity screening : Profile against a panel of 50+ GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel) .

- Metabolite identification : Use HR-MS/MS to detect reactive intermediates (e.g., quinone-imine formation) .

- Dose titration : Establish a therapeutic window using NOAEL (no observed adverse effect level) in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.